molecular formula C17H11ClO2S B2798358 (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one CAS No. 304896-67-1

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

Cat. No. B2798358
CAS RN: 304896-67-1
M. Wt: 314.78
InChI Key: PGTGQXFQYUYEAC-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that has been the subject of scientific research in recent years. It is a member of the chalcone family of compounds, which are known for their diverse biological activities.

Scientific Research Applications

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been the subject of numerous scientific studies due to its potential biological activities. Research has shown that this compound exhibits anti-inflammatory, antioxidant, antimicrobial, antitumor, and antiviral properties. Additionally, (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has been found to have potential therapeutic applications in the treatment of cancer, diabetes, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Studies have shown that this compound can inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Research has shown that (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one can have a number of biochemical and physiological effects in cells. For example, this compound has been found to reduce the levels of reactive oxygen species, which are known to contribute to oxidative stress and inflammation. (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest.

Advantages and Limitations for Lab Experiments

One advantage of using (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one in lab experiments is its potential to exhibit multiple biological activities. This allows researchers to study the compound in a variety of contexts and explore its potential therapeutic applications. However, a limitation of using (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several future directions for research on (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one. One area of interest is the development of new synthetic methods for producing this compound and related chalcone derivatives. Additionally, further studies are needed to fully elucidate the mechanism of action of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one and explore its potential therapeutic applications in various disease contexts. Finally, researchers may also investigate the potential of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of (E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one involves the reaction of 2-acetylthiophene with 2-chloroacetophenone in the presence of a base such as potassium carbonate. The resulting product is then subjected to a Claisen-Schmidt condensation reaction with furfural to yield the desired chalcone compound.

properties

IUPAC Name

(E)-3-[5-(2-chlorophenyl)furan-2-yl]-1-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO2S/c18-14-5-2-1-4-13(14)16-10-8-12(20-16)7-9-15(19)17-6-3-11-21-17/h1-11H/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGTGQXFQYUYEAC-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=CC(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/C(=O)C3=CC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(5-(2-chlorophenyl)furan-2-yl)-1-(thiophen-2-yl)prop-2-en-1-one

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